molecular formula C9H6F6N2O2 B3336900 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline CAS No. 42379-55-5

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

Cat. No.: B3336900
CAS No.: 42379-55-5
M. Wt: 288.15
InChI Key: XHZPNTKSWUIZIB-UHFFFAOYSA-N
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Description

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H6F6N2O2 This compound is characterized by the presence of nitro, trifluoroethyl, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline typically involves the nitration of N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is 2-amino-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile can yield an amino-substituted derivative.

Scientific Research Applications

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(2,2,2-trifluoroethyl)aniline
  • 4-Nitro-N-(2,2,2-trifluoroethyl)aniline
  • 2-Nitro-N-(2,2,2-trifluoroethyl)-4-methyl aniline

Uniqueness

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O2/c10-8(11,12)4-16-6-2-1-5(9(13,14)15)3-7(6)17(18)19/h1-3,16H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPNTKSWUIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655864
Record name 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42379-55-5
Record name 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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